1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one
Description
1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound featuring a 1H-indole core substituted with a sulfanyl-linked ethanone backbone. Key structural elements include:
- Morpholine moiety: A six-membered oxygen- and nitrogen-containing heterocycle, enhancing solubility and bioavailability.
- Indole system: A bicyclic aromatic structure common in bioactive molecules, enabling π-π stacking interactions.
- Sulfanyl (-S-) bridge: A thioether group that modulates electronic properties and metabolic stability.
Its synthesis likely involves coupling reactions to append the azepane and morpholine substituents, followed by sulfanyl group incorporation via methods analogous to those in and .
Properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-21(24-11-13-28-14-12-24)16-25-15-20(18-7-3-4-8-19(18)25)29-17-22(27)23-9-5-1-2-6-10-23/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOMHWSHNHQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that integrates azepane and morpholine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one |
| Canonical SMILES | CCCCCCCN(C(=O)C(C(=O)N1CCOCC1)C2=CC=CC3=C2C(=C(C=C3)S)C(=O)N)C |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azepane and morpholine groups facilitate interactions with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The indole moiety may also play a role in modulating biological activity through its known interactions with serotonin receptors.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives are known to inhibit cell proliferation in various cancer cell lines. A study involving related compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Anti-inflammatory Effects
Research has shown that compounds featuring morpholine and indole structures can exhibit anti-inflammatory properties. In vivo studies have reported that certain derivatives can significantly reduce edema and inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha . The compound's potential to modulate inflammatory pathways suggests it may serve as a therapeutic candidate for inflammatory diseases.
Study 1: Antitumor Activity
A study evaluated the efficacy of a structurally similar compound in inhibiting tumor growth in a murine model. The results indicated a dose-dependent reduction in tumor size, with significant inhibition observed at doses of 50 mg/kg compared to control groups .
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of a related compound in a zymosan-induced peritonitis model. The compound demonstrated a reduction in leukocyte migration and pro-inflammatory cytokine production, comparable to dexamethasone treatment .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanone Derivatives
Key Observations :
- Sulfanyl groups (as in the target) are less electron-withdrawing than sulfonyl groups (e.g., ), which may influence redox stability and target binding .
Pharmacological Activity Trends
While activity data for the target compound are absent, related compounds exhibit diverse biological roles:
Implications for the Target Compound :
- Morpholine and azepane substituents may enhance blood-brain barrier penetration compared to adamantyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
